1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol
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Overview
Description
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a fluorophenyl group and a tolyl group attached to the pyrazole ring, making it a fluorinated pyrazole derivative. Fluorinated compounds are often of interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Scientific Research Applications
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl group enhances its interaction with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated pyrazoles are known to exhibit various pharmacological activities, making them candidates for drug development.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s binding affinity to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group but has different substituents on the pyrazole ring, leading to distinct biological activities and applications.
Indole derivatives: While structurally different, indole derivatives share some similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-2-4-12(5-3-11)16-15(20)10-19(18-16)14-8-6-13(17)7-9-14/h2-10,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKNNICVIXZPPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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